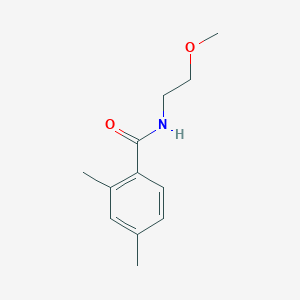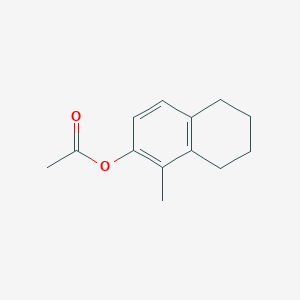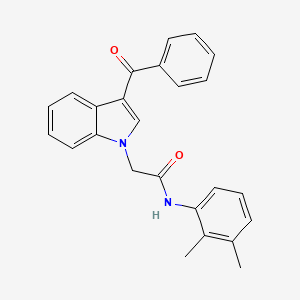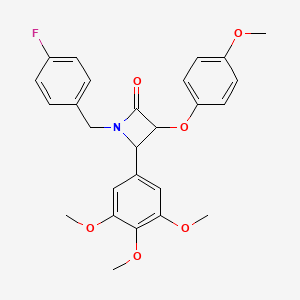![molecular formula C26H24N4O2 B4110578 1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4110578.png)
1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine
Vue d'ensemble
Description
1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine, also known as GSK94987, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a small molecule inhibitor that is capable of selectively targeting specific enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of 1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine involves the inhibition of PDE4, which is an enzyme that plays a key role in the regulation of cAMP levels in the body. By inhibiting PDE4, the compound is able to increase cAMP levels, which in turn leads to the suppression of pro-inflammatory cytokines. This results in a reduction in inflammation and the potential for therapeutic benefit in diseases characterized by inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that it is able to reduce inflammation in animal models of COPD and asthma. It has also been shown to have anti-inflammatory effects in human cells and to be capable of reducing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine is its selectivity for PDE4. This makes it a promising candidate for the treatment of diseases characterized by inflammation, as it is able to target the underlying cause of the disease. However, one limitation of the compound is its relatively low potency compared to other PDE4 inhibitors. This means that higher doses may be required to achieve therapeutic effects, which can increase the risk of side effects.
Orientations Futures
There are a number of future directions for research on 1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine. One area of interest is the potential for the compound to be used in combination with other therapies for the treatment of COPD and asthma. Another area of interest is the development of more potent analogs of the compound that may be able to achieve therapeutic effects at lower doses. Additionally, further studies are needed to fully understand the safety and efficacy of the compound in humans.
Applications De Recherche Scientifique
1-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-phenylphthalazine has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on a number of enzymes and receptors, including phosphodiesterase 4 (PDE4), cyclic AMP (cAMP), and pro-inflammatory cytokines. These properties make it a promising candidate for the treatment of a range of diseases, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory bowel disease (IBD).
Propriétés
IUPAC Name |
(2-methoxyphenyl)-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-32-23-14-8-7-13-22(23)26(31)30-17-15-29(16-18-30)25-21-12-6-5-11-20(21)24(27-28-25)19-9-3-2-4-10-19/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFSDZVSTADTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1-azepanylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4110503.png)

![N-(4-bromobenzyl)-1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B4110522.png)


![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4110549.png)
![1-{2-oxo-2-[4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]ethyl}-1H-indazole](/img/structure/B4110552.png)


![2-[5-(4-benzoyl-1-piperazinyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4110572.png)


![3-[4-(1,3-benzothiazol-2-yl)-1-piperidinyl]-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4110580.png)
![N-[(3-methyl-4-pyridinyl)methyl]-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4110583.png)
